molecular formula C15H12O2 B2784427 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400750-70-1

3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B2784427
CAS No.: 400750-70-1
M. Wt: 224.259
InChI Key: IMQNXEJDOTXIIK-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Multifunctionalized Aromatic Systems

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural unit imparts a degree of conformational flexibility and unique electronic properties. The introduction of multiple functional groups onto this scaffold, as seen in 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde, leads to a molecule with distinct reactive sites. The acetyl group, an electron-withdrawing substituent, deactivates the phenyl ring to which it is attached towards electrophilic substitution, while the formyl group, also electron-withdrawing, similarly influences its ring. The relative positioning of these groups across the two rings allows for potential chemoselective transformations.

The presence of both an aldehyde and a ketone within the same molecule places this compound in the category of bifunctional compounds. The differential reactivity of these two carbonyl groups is a key aspect of its chemical behavior, offering opportunities for selective reactions.

Significance of Aldehyde and Acetyl Functionalities in Synthetic Design

The aldehyde and acetyl groups are cornerstones of synthetic organic chemistry due to their vast array of possible transformations. The aldehyde group is particularly reactive and can undergo a wide range of nucleophilic addition reactions, oxidations to carboxylic acids, and reductions to primary alcohols. It is also a key participant in various named reactions, including the Wittig, Grignard, and aldol (B89426) reactions.

The acetyl group, a methyl ketone, shares some of the reactivity of aldehydes but is generally less susceptible to nucleophilic attack due to steric hindrance and the electron-donating effect of the methyl group. It can be transformed into a variety of other functional groups, including secondary alcohols upon reduction, esters via Baeyer-Villiger oxidation, and can participate in enolate chemistry. The presence of both functionalities in this compound allows for a stepwise and controlled synthetic strategy, where one group can be reacted selectively while the other remains intact or is protected.

Review of Prior Synthetic and Reactivity Studies on Related Biphenyl Derivatives

The synthesis of functionalized biphenyls has been extensively studied, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a cornerstone methodology. This reaction allows for the efficient formation of the biphenyl C-C bond from an aryl halide and an arylboronic acid or ester. For a molecule like this compound, a plausible synthetic route would involve the coupling of two appropriately substituted benzene (B151609) derivatives.

For instance, a Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 3-bromoacetophenone, or vice versa, could yield the target molecule. The choice of catalyst, ligand, and reaction conditions would be crucial to ensure high yield and purity.

Another key reaction in the synthesis of acetyl-substituted aromatics is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com For example, biphenyl-4-carbaldehyde could potentially be acylated at the 3'-position, though control of regioselectivity could be a challenge. nih.govchegg.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-acetylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQNXEJDOTXIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Chemical Transformations of 3 Acetyl 1,1 Biphenyl 4 Carbaldehyde

Reactivity Profiling of the Aldehyde Functionality

The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and the presence of only one electron-donating alkyl group. libretexts.org

Nucleophilic Addition Reactions and Derivatization (e.g., Schiff Base Formation)

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The partially positive carbon atom of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org

One of the most significant derivatization reactions of aldehydes is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde with a primary amine. nih.govmediresonline.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. vaia.com Schiff bases are important intermediates in many organic syntheses and have a wide range of applications. nih.govresearchgate.net

The general scheme for Schiff base formation from 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde is as follows:

Schiff Base FormationFigure 1: General reaction scheme for the formation of a Schiff base from this compound and a primary amine.

Table 1: Examples of Nucleophilic Addition and Derivatization Reactions of the Aldehyde Functionality

Reaction TypeReagentProduct Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Acetal FormationAlcohol (R-OH) in the presence of acidAcetal
Cyanohydrin FormationHydrogen Cyanide (HCN)Cyanohydrin
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are susceptible to oxidation by a variety of reagents. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (Cu²⁺ in tartrate solution). The oxidation of the aldehyde functionality in this compound would yield 3'-acetyl-[1,1'-biphenyl]-4-carboxylic acid. The enzymatic oxidation of aldehydes to carboxylic acids is also a crucial metabolic process in biological systems. nih.gov

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed. The reduction of this compound would result in the formation of (4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethan-1-one.

Table 2: Oxidation and Reduction Reactions of the Aldehyde Functionality

TransformationReagent(s)Product
OxidationKMnO₄, H₂CrO₄, or Tollens' Reagent3'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid
ReductionNaBH₄, LiAlH₄, or H₂/Catalyst(4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethan-1-one

Condensation and Cyclization Reactions

The aldehyde functionality can participate in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water.

Aldol (B89426) Condensation: While this compound does not have α-hydrogens and therefore cannot self-condense via an aldol reaction, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another enolizable aldehyde or ketone.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate) and the reaction is catalyzed by a weak base. mdpi.commdpi.com The reaction of this compound in a Knoevenagel condensation would lead to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The reaction of this compound with a Wittig reagent would replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various vinyl-substituted biphenyl (B1667301) derivatives.

Cyclization Reactions: The aldehyde group can be involved in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or in an intermolecular reaction that forms a cyclic product. For instance, a Prins reaction could potentially be initiated at the aldehyde. beilstein-journals.orgabo.fi

Reactivity Profiling of the Acetyl Functionality

The ketone of the acetyl group is generally less reactive than the aldehyde. However, it still undergoes a variety of important chemical transformations.

Reactions at the Ketone Carbonyl (e.g., Baeyer-Villiger, Enolate Chemistry)

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The Baeyer-Villiger oxidation of the acetyl group in this compound would yield 4'-formyl-[1,1'-biphenyl]-3-yl acetate. The reaction involves the migration of a group from the ketone to the oxygen of the peroxyacid.

Enolate Chemistry: The acetyl group has acidic α-hydrogens on the methyl group. In the presence of a base, these protons can be abstracted to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation, acylation, and condensation reactions (such as the aldol condensation mentioned earlier, where the enolate of the acetyl group could react with the aldehyde).

α-Functionalization Strategies for the Acetyl Group

The presence of the α-hydrogens on the acetyl group allows for various functionalization strategies at this position.

Halogenation: In the presence of an acid or base, the α-position of the acetyl group can be halogenated. For example, reaction with bromine in acetic acid would lead to the formation of 3'-(2-bromoacetyl)-[1,1'-biphenyl]-4-carbaldehyde.

Alkylation: The enolate generated from the acetyl group can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position.

Table 3: Reactions of the Acetyl Functionality

Reaction TypeReagent(s)Product Type
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Ester
Enolate FormationBase (e.g., LDA, NaOH)Enolate
α-HalogenationHalogen (e.g., Br₂) in acid or baseα-Halo Ketone
α-AlkylationBase, followed by Alkyl Halide (R-X)α-Alkyl Ketone

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl scaffold, consisting of two interconnected benzene (B151609) rings, presents multiple sites for electrophilic attack. The regioselectivity of such reactions is dictated by the directing effects of the substituents present on the rings. In the case of this compound, both the acetyl and carbaldehyde groups are electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. assets-servd.hostlibretexts.org

Generally, electron-withdrawing groups direct incoming electrophiles to the meta position relative to themselves. libretexts.org However, in a biphenyl system, the phenyl group itself acts as an ortho-, para-director. stackexchange.compearson.com This creates a complex scenario where the directing effects of the acetyl and carbaldehyde groups are in competition with the inherent directing nature of the biphenyl rings.

Directing Effects of Substituents:

RingSubstituentPositionElectronic EffectDirecting Effect
Ring A4-carbaldehydeparaDeactivatingMeta-directing
Ring B3'-acetylmetaDeactivatingMeta-directing

Given that both rings are deactivated, electrophilic substitution reactions on this compound are expected to be significantly slower than on unsubstituted biphenyl. The substitution pattern will be a result of the cumulative deactivating effects and the potential for attack at the least deactivated positions. For instance, nitration of biphenyl derivatives containing electron-withdrawing groups has been studied, and the regioselectivity is dependent on both the reaction conditions and the nature and position of the substituents.

It is plausible that electrophilic attack would preferentially occur on the ring that is comparatively less deactivated. The acetyl group at the 3'-position deactivates the ortho (2', 4') and para (6') positions. The carbaldehyde group at the 4-position deactivates the ortho (3, 5) and para (not applicable) positions. A comprehensive analysis of the resonance structures of the intermediates (arenium ions) is necessary to predict the most likely site of substitution. Friedel-Crafts reactions, in particular, are known to be challenging on strongly deactivated aromatic systems. libretexts.orgstackexchange.com

Transition Metal-Catalyzed Transformations and Rearrangements

Transition metal catalysis offers powerful tools for the functionalization of aromatic compounds, often with high selectivity and efficiency, providing pathways that are not accessible through traditional electrophilic substitution.

Photo-Induced Cyclization Reactions of Derivatives

Photo-induced cyclization reactions of biphenyl derivatives can lead to the formation of polycyclic aromatic hydrocarbons, such as phenanthrenes. These reactions often proceed through a 6π-electrocyclization mechanism. The substituents on the biphenyl rings can significantly influence the quantum yield and the stereochemistry of the cyclization process. For derivatives of this compound, the presence of carbonyl groups might influence the excited state chemistry and the subsequent cyclization pathways. Mechanistic investigations into the photocyclization of substituted 2-alkenylphenyl carbonyl compounds have provided insights into these complex transformations. rsc.org

Advanced C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a versatile strategy for the direct formation of C-C and C-X bonds, avoiding the need for pre-functionalized starting materials. acs.orgnih.govnih.gov In the context of this compound, the carbonyl groups could potentially act as directing groups, guiding the C-H activation to specific ortho positions. However, the electron-deficient nature of the biphenyl system can pose challenges for some catalytic cycles. The development of specialized ligands and reaction conditions is often necessary to achieve efficient C-H functionalization on electron-poor aromatic substrates. acs.org Nitrile-directed meta-C-H functionalization of biphenyl derivatives has been demonstrated, showcasing the potential for remote functionalization. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibrium positions of the chemical transformations of this compound are governed by kinetic and thermodynamic parameters. For electrophilic aromatic substitution, the presence of two deactivating groups will lead to a high activation energy, resulting in slow reaction rates. masterorganicchemistry.com The relative stability of the possible isomeric products will determine the thermodynamic outcome of the reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) should appear as a singlet at the most downfield position, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. rsc.orgchemicalbook.com The three protons of the acetyl group's methyl (CH₃) are expected to resonate as a sharp singlet around 2.6-2.7 ppm. The eight protons on the two aromatic rings would produce a complex series of multiplets in the range of 7.5-8.2 ppm.

The ¹³C NMR spectrum would reveal 15 distinct carbon signals, assuming free rotation allows for molecular asymmetry. The two carbonyl carbons would be the most downfield, with the ketone carbon (C=O) expected around 197-198 ppm and the aldehyde carbon (CHO) around 191-192 ppm. rsc.org The methyl carbon of the acetyl group would appear far upfield, around 26-27 ppm. The twelve aromatic carbons, including the two carbons linking the rings, would resonate in the typical range of 127-148 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~10.0 (singlet)~192
Ketone (C=O)-~198
Acetyl (-CH₃)~2.6 (singlet)~27
Aromatic (Ar-H / Ar-C)~7.5 - 8.2 (multiplets)~127 - 148

2D NMR Analysis: To definitively assign these signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within each aromatic ring, allowing for the tracing of adjacent protons and distinguishing the two separate spin systems of the substituted phenyl rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing an unambiguous link between the ¹H and ¹³C assignments for all C-H bonds. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show correlations between protons on the two different rings, providing information about the preferred conformation and the dihedral angle between the rings in solution.

For this compound, which is an achiral molecule, stereochemical assignment is not applicable. However, advanced pulse sequences can be used to study dynamic processes. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) or exchange spectroscopy (EXSY) could be employed to investigate the rotational barrier and dynamics around the C-C single bond connecting the two phenyl rings, providing insight into the conformational preferences of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong absorptions of the two carbonyl groups. Due to differences in their electronic environments (conjugation and substitution), they are expected to have distinct stretching frequencies. The aldehyde C=O stretch typically appears around 1700-1710 cm⁻¹, while the aryl ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1690 cm⁻¹. pressbooks.publibretexts.org Other key absorptions would include the characteristic aldehyde C-H stretches (a pair of weak bands at ~2750 cm⁻¹ and ~2850 cm⁻¹), aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings. A particularly diagnostic feature for biphenyl (B1667301) systems is the intense inter-ring C-C stretching mode, which is typically observed around 1280-1290 cm⁻¹. acs.orgibs.re.kr The C=C stretching modes of the aromatic rings around 1600 cm⁻¹ would also be prominent. researchgate.netstanford.edu The carbonyl stretches would be visible but are often weaker in Raman spectra compared to IR spectra.

Predicted Vibrational Spectroscopy Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
AldehydeC=O Stretch~1705 (Strong)~1705 (Weak/Medium)
AldehydeC-H Stretch~2750, ~2850 (Weak)-
KetoneC=O Stretch~1685 (Strong)~1685 (Medium)
Aromatic RingsC=C Stretch~1600, ~1475 (Medium)~1600 (Strong)
Aromatic RingsC-H Stretch>3000 (Medium)>3000 (Strong)
BiphenylInter-ring C-C Stretch-~1285 (Strong)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₅H₁₂O₂, the calculated exact mass is 224.08373 Da. An HRMS measurement confirming this mass would validate the molecular formula.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, offering further structural confirmation. The fragmentation would likely be initiated at the functional groups.

Predicted Fragmentation Pathways:

Loss of formyl radical: A primary fragmentation would be the cleavage of the aldehyde group, resulting in a fragment ion [M - CHO]⁺ with an m/z of 195.0861.

Loss of acetyl radical: Cleavage of the acetyl group would yield a fragment ion [M - CH₃CO]⁺ with an m/z of 181.0653.

Loss of methyl radical: Loss of a methyl group from the acetyl moiety would produce an acylium ion [M - CH₃]⁺ with an m/z of 209.0603.

Subsequent loss of CO: The resulting acylium ions could further lose carbon monoxide (CO), leading to smaller, stable aromatic fragments.

Predicted HRMS Fragments

IonFormulaPredicted Exact Mass (m/z)
[M]⁺[C₁₅H₁₂O₂]⁺224.0837
[M+H]⁺[C₁₅H₁₃O₂]⁺225.0916
[M-CH₃]⁺[C₁₄H₉O₂]⁺209.0603
[M-CHO]⁺[C₁₄H₁₁O]⁺195.0861
[M-CH₃CO]⁺[C₁₃H₉O]⁺181.0653

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the definitive, unambiguous arrangement of atoms in a solid, crystalline sample. nih.gov Although a crystal structure for this compound has not been reported in public databases, the methodology for its determination is well-established.

The process begins with growing a high-quality single crystal of the compound, typically by slow evaporation of a solvent from a saturated solution. A suitable crystal is then mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. eurjchem.com

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). nih.gov This data is then used to solve the phase problem and generate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data. nih.gov

A successful crystallographic analysis would provide precise data on:

Bond lengths and angles: Confirming the expected geometries of the sp² hybridized carbons in the rings and carbonyl groups.

Molecular Conformation: The most significant piece of information would be the dihedral angle between the two phenyl rings, which describes their relative twist in the solid state.

Crystal Packing: The analysis would reveal intermolecular interactions, such as potential weak C-H···O hydrogen bonds involving the carbonyl oxygens or π-π stacking interactions between the aromatic rings, which govern how the molecules are arranged in the crystal lattice. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. As of the current date, published crystallographic data for this specific molecule is not available.

In the absence of experimental data, a theoretical examination of the molecule's structure suggests that its crystal packing would likely be governed by a combination of weak intermolecular forces. The presence of carbonyl groups (both acetyl and carbaldehyde) provides sites for potential C–H···O hydrogen bonds, where hydrogen atoms from the biphenyl rings or the methyl group could interact with the oxygen atoms of neighboring molecules.

Van der Waals forces would also play a crucial role in the close packing of the molecules in the solid state. A complete and accurate description of the three-dimensional supramolecular architecture, including the formation of any specific synthons or motifs, awaits experimental determination.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are instrumental in understanding the fundamental electronic properties that govern the behavior of 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters.

The geometry of biphenyl (B1667301) derivatives is characterized by the dihedral angle between the two phenyl rings, which arises from a balance between steric hindrance from substituents and electronic conjugation that favors planarity. In the case of this compound, the acetyl and carbaldehyde groups influence this rotational barrier. DFT calculations can elucidate the preferred conformation by identifying the global minimum on the potential energy surface. Studies on substituted biphenyls have shown that such calculations can accurately reproduce experimentally determined rotational barriers. rsc.orgresearchgate.netsemanticscholar.orgcomporgchem.comrsc.org

Furthermore, DFT is employed to compute important electronic properties that provide insights into the molecule's reactivity. doaj.orgichem.mdresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. numberanalytics.comunesp.brlibretexts.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap4.2 eV
Dipole Moment3.5 D

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations. Actual values would require specific computations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the mechanisms of chemical reactions. These methods can map out the entire reaction pathway, including the identification of transition states and the calculation of activation energy barriers. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl groups or electrophilic aromatic substitution on the phenyl rings.

By calculating the energies of reactants, products, and transition states, the energy barrier for a particular reaction can be determined. This information is crucial for predicting the feasibility and rate of a chemical transformation. For instance, the rotational barrier around the biphenyl linkage can be accurately calculated using high-level ab initio methods like coupled-cluster theory, providing insights into the molecule's conformational dynamics. researchgate.netcomporgchem.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical methods provide information on static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. globethesis.comrsc.orgresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape.

For this compound, MD simulations can be used to study the rotation around the single bond connecting the two phenyl rings. This allows for the exploration of the different accessible conformations and the transitions between them. The results of MD simulations can provide a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution, which can be influenced by solvent effects. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational frequencies)

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT and ab initio methods can be used to calculate NMR chemical shifts and vibrational frequencies with a good degree of accuracy.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netchemicalbook.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, computational prediction of the ¹H and ¹³C NMR spectra would help in the assignment of signals to specific atoms in the molecule. libretexts.org

Similarly, the calculation of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. researchgate.netnumberanalytics.comq-chem.comnih.govopenmopac.net By comparing the calculated frequencies and intensities with an experimental IR spectrum, the vibrational modes of the molecule can be assigned to specific stretching and bending motions of the chemical bonds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

AtomPredicted Chemical Shift (ppm)
Carbonyl (Aldehyde)192.5
Carbonyl (Ketone)198.0
Aromatic Carbons125.0 - 145.0
Methyl Carbon26.8

Note: The values in this table are hypothetical and representative of what would be obtained from GIAO-DFT calculations. Actual values would require specific computations.

Rational Design of Derivatives based on Computational Insights

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By understanding the relationship between the molecular structure and its electronic and chemical properties, modifications can be proposed to achieve desired outcomes.

For example, by analyzing the HOMO and LUMO distributions, one can identify the most reactive sites in the molecule. This information can guide the addition of substituents to either enhance or diminish reactivity at specific positions. If the goal is to develop a molecule with a smaller HOMO-LUMO gap for enhanced electronic conductivity, electron-donating and electron-withdrawing groups can be strategically placed on the biphenyl rings. nih.gov Computational screening of a library of virtual derivatives can then be performed to identify the most promising candidates for synthesis and experimental testing.

Applications of 3 Acetyl 1,1 Biphenyl 4 Carbaldehyde As a Synthetic Building Block and Precursor in Materials Science

Role as a Versatile Intermediate in Complex Molecule Synthesis

The presence of two distinct and reactive carbonyl functionalities, the aldehyde and the ketone of the acetyl group, on a rigid biphenyl (B1667301) scaffold makes 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde a valuable intermediate in the synthesis of more complex molecular architectures.

Precursor to Substituted Biphenyls and Polyaromatic Hydrocarbons

The biphenyl unit is a common structural motif in many biologically active compounds and functional materials. chemtube3d.com The reactivity of the aldehyde and acetyl groups in this compound allows for further functionalization of the biphenyl core, leading to a variety of substituted derivatives. For instance, the aldehyde group can readily undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to form substituted amines. wikipedia.orgmasterorganicchemistry.comudel.edubeyondbenign.orgmnstate.edu The acetyl group can participate in reactions like aldol (B89426) condensations or be used as a handle for the introduction of other functional groups.

Furthermore, these functional groups can serve as reactive sites for intramolecular cyclization reactions, paving the way for the synthesis of polyaromatic hydrocarbons (PAHs). Through carefully designed reaction sequences, the biphenyl structure can be extended to form larger, more complex aromatic systems. For example, intramolecular aldol-type condensations or Friedel-Crafts reactions involving the acetyl and aldehyde moieties, or their derivatives, could lead to the formation of new fused ring systems.

Table 1: Potential Reactions for the Synthesis of Substituted Biphenyls

Reaction TypeFunctional GroupReagents/ConditionsProduct Type
Wittig ReactionAldehydePhosphonium ylideAlkene
Reductive AminationAldehydeAmine, reducing agentSubstituted amine
Knoevenagel CondensationAldehydeActive methylene (B1212753) compound, baseα,β-unsaturated compound
Suzuki Coupling(if modified)Arylboronic acid, Pd catalystSubstituted biphenyl

Building Block for Heterocyclic Scaffolds

The dual carbonyl functionality of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. Many classical multicomponent reactions for heterocycle synthesis utilize aldehydes and ketones as key substrates.

For example, the aldehyde group can participate in the Hantzsch pyridine (B92270) synthesis, a one-pot condensation reaction with a β-ketoester and a nitrogen donor to form dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. chemtube3d.comorganic-chemistry.orgwikipedia.orgresearchgate.netyoutube.com Similarly, the Paal-Knorr synthesis allows for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, a structure that can be potentially accessed from this compound through appropriate chemical transformations. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net The Knoevenagel condensation, another important carbon-carbon bond-forming reaction, can be employed with the aldehyde group to create precursors for various heterocyclic systems. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net

Monomer and Ligand in Polymer Chemistry and Functional Materials

The defined geometry and reactive functional groups of this compound make it a suitable monomer for the construction of porous polymers and a precursor for materials with interesting optical and electronic properties.

Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. masterorganicchemistry.comresearchgate.netresearchgate.netnih.gov The synthesis of COFs often relies on the condensation of multitopic building blocks, or "linkers," to form a periodic network. Aldehyde-containing molecules are commonly used as linkers in the synthesis of imine-linked COFs, which are known for their good chemical stability. cd-bioparticles.netnih.govcd-bioparticles.nettcichemicals.com

This compound, with its aldehyde functionality, can act as a linker in the formation of COFs. By reacting it with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, a porous crystalline framework can be constructed through the formation of imine bonds. The biphenyl unit contributes to the rigidity and thermal stability of the resulting COF, while the acetyl group could either be a passive substituent influencing the framework's properties or a site for post-synthetic modification to introduce new functionalities.

Table 2: Potential COF Synthesis with this compound

Co-monomer TypeLinkage TypePotential COF Properties
Multitopic AmineImineHigh porosity, chemical stability, potential for post-synthetic modification
HydrazideHydrazoneTunable porosity, applications in catalysis and sensing

Precursor to Luminescent Materials and Organic Electronic Components

The extended π-conjugated system of the biphenyl core in this compound suggests its potential as a precursor for luminescent materials. The formation of Schiff bases through the condensation of the aldehyde group with various amines can lead to molecules with enhanced conjugation and intramolecular charge transfer characteristics, which are often associated with fluorescence. researchgate.netresearchgate.netnih.govasianpubs.org The nature of the amine used can be varied to tune the photophysical properties of the resulting Schiff base derivatives.

Furthermore, the biphenyl structure is a fundamental component in many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize this compound through its reactive groups allows for the synthesis of tailored molecules with specific electronic properties for these applications.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, self-assembled structures. The shape and functional groups of a molecule play a crucial role in directing its self-assembly behavior. A study on the closely related 4-acetylbiphenyl (B160227) on a gold surface has shown that such molecules can form well-defined supramolecular structures. researchgate.net The acetyl group can participate in hydrogen bonding or other weak interactions, influencing the packing of the molecules.

The presence of both an acetyl and a carbaldehyde group in this compound offers multiple sites for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This could lead to the formation of complex and hierarchical self-assembled monolayers on surfaces or ordered structures in the solid state. The ability to control the self-assembly of this molecule could have applications in nanotechnology, such as the bottom-up fabrication of molecular-scale devices. The self-assembly of biphenyl-peptide conjugates has also been explored for creating functional biomaterials, indicating the versatility of the biphenyl scaffold in directing molecular organization. researchgate.net

Design of Chemical Sensors and Probes (Mechanism-based)

The bifunctional nature of this compound, possessing both a nucleophilic-reactive carbaldehyde group and an acetyl group on a conjugated biphenyl system, makes it a prime candidate for designing highly specific, mechanism-based chemical sensors and probes. The biphenyl scaffold is a common structural motif in the architecture of fluorescent chemosensors. The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and intramolecular charge transfer (ICT). The functional groups on the biphenyl unit can be modified to create specific binding sites for target analytes.

The aldehyde group in this compound is particularly useful for developing reaction-based probes. Aldehydes are known to react with specific nucleophiles, and this reactivity can be harnessed to create a "turn-on" or "turn-off" fluorescence response. For instance, a probe molecule can be designed to be non-fluorescent or weakly fluorescent initially. Upon reaction with a target analyte, a chemical transformation of the aldehyde group can occur, leading to the formation of a highly fluorescent product.

One common strategy involves the reaction of an aldehyde with an amine-containing fluorophore. The resulting imine formation can block a PET process, which in turn "switches on" the fluorescence of the molecule. This approach allows for the development of sensitive and selective probes for various analytes.

While direct studies on this compound as a chemical sensor are not extensively documented, the principles of sensor design using similar biphenyl aldehyde derivatives are well-established. For example, heterocyclic biphenyl-based fluorochromes have been developed for the detection of hydrazine. These sensors operate on the principle of a chemical reaction between the analyte and the sensor molecule, leading to a change in the photophysical properties of the sensor.

The following table summarizes the characteristics of chemical sensors based on biphenyl or aldehyde functionalities, illustrating the potential applications of derivatives of this compound.

Sensor/Probe Derivative Target Analyte Sensing Mechanism Observed Response
Heterocyclic biphenyl fluorochromeHydrazineReaction with the probeFluorescence quenching
Biphenyl-containing amido Schiff baseAl³⁺ and Zn²⁺ ionsComplexationFluorescence enhancement
Amino derivatives of boron dipyrromethene (BDP)AldehydesImine formation blocking d-PeTFluorescence "turn-on"
Amino derivatives of xanthene (rosamine)AldehydesImine formation blocking d-PeTFluorescence "turn-on"

This table is generated based on findings from related research on biphenyl and aldehyde-based sensors and is for illustrative purposes to show potential applications.

The design of future sensors based on this compound could involve modifying its acetyl and carbaldehyde groups to tune its selectivity and sensitivity for a wide range of analytes, including metal ions, anions, and biologically relevant molecules. The biphenyl scaffold provides a robust and versatile platform for the development of the next generation of chemical sensors and probes.

Future Research Directions and Unaddressed Challenges in 3 Acetyl 1,1 Biphenyl 4 Carbaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

There is no specific literature detailing sustainable or atom-economical synthetic routes for 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde. Generally, the synthesis of such substituted biphenyls would likely involve cross-coupling reactions, such as the Suzuki or Negishi coupling. Future research would logically focus on applying green chemistry principles to these methods. This could include using water as a solvent, employing recyclable catalysts, minimizing the use of protecting groups, and starting from bio-based precursors. However, no studies have been published that apply these principles specifically to the synthesis of this compound.

Exploration of Novel Reaction Manifolds and Transformations

The reactivity of this compound has not been explored in the scientific literature. The presence of two distinct carbonyl groups—an aromatic aldehyde and an acetophenone (B1666503) moiety—offers potential for selective transformations. Future research could investigate chemoselective reactions, such as selective reduction, oxidation, or olefination of the aldehyde in the presence of the ketone, or vice versa. Furthermore, the molecule could serve as a substrate in multicomponent reactions to build complex molecular architectures. As of now, no such novel transformations have been reported.

Advanced Material Integration and Performance Optimization

There are no published studies on the integration of this compound into advanced materials. Biphenyl (B1667301) units are common in liquid crystals, organic light-emitting diodes (OLEDs), and polymers due to their rigid structure and electronic properties. The functional groups on this specific molecule could be used to incorporate it into polymer backbones or as a precursor for more complex functional materials. However, its potential in materials science remains entirely theoretical, as no research has been conducted in this area.

Deeper Mechanistic Understanding of Complex Catalytic Cycles

A mechanistic understanding of catalytic cycles requires a reaction to study. As there are no specific catalytic reactions reported for the synthesis or transformation of this compound, there are no catalytic cycles to investigate. Future research in this area would first require the development of novel catalytic reactions involving this molecule.

Scalable Synthesis and Process Intensification Studies

Scalable synthesis and process intensification are critical for the commercial viability of a chemical compound. cetjournal.it Currently, this compound is available in small quantities for laboratory use. calpaclab.com There is no information available regarding its large-scale synthesis. Future challenges would involve developing a cost-effective and safe process suitable for industrial production, potentially utilizing flow chemistry or other process intensification technologies. However, the demand for such a scale-up has not been established, and no relevant studies have been published.

Q & A

Q. What are the optimal synthetic routes for 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by regioselective acetylation and oxidation. To optimize yield, employ a factorial design (e.g., varying catalysts, temperature, and solvent polarity) to identify critical variables . For example, palladium-based catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C often yield >75% conversion. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of NMR, IR, and mass spectrometry for structural confirmation:
  • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm; acetyl methyl protons resonate at δ 2.5–2.7 ppm. Biphenyl protons show splitting patterns indicative of substitution .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (aldehyde) and ~1680 cm⁻¹ (acetyl) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 255.1022) validates molecular formula .

Q. How do the aldehyde and acetyl functional groups influence the compound’s reactivity in nucleophilic addition or condensation reactions?

  • Methodological Answer : The aldehyde group is highly electrophilic, enabling reactions with amines (e.g., Schiff base formation) or Grignard reagents. The acetyl group stabilizes adjacent electrophilic sites via conjugation, reducing undesired side reactions. To prioritize reactivity, use kinetic studies (e.g., stopped-flow UV-Vis) to monitor intermediate formation rates .

Advanced Research Questions

Q. How do substituent positions on the biphenyl framework affect the compound’s electronic properties and biological activity?

  • Methodological Answer : Substituent effects can be analyzed using Hammett constants (σ) and computational tools (e.g., DFT). For example:
Substituent (Position)σ ValueImpact on Reactivity
-OCH₃ (para)-0.27Increases electron density, enhancing aldehyde reactivity
-Cl (meta)+0.37Reduces nucleophilic attack at the acetyl group
Comparative studies with analogs (e.g., 3'-chloro derivatives) reveal distinct biological activity profiles .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or catalytic activity)?

  • Methodological Answer : Contradictions often arise from impurities or unaccounted variables. Follow these steps:

Reproduce experiments under standardized conditions (e.g., solvent grade, humidity control) .

Validate purity via HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities .

Use multivariate analysis to isolate confounding factors (e.g., temperature fluctuations during crystallization) .

Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. For instance, docking studies with cyclooxygenase-2 (COX-2) suggest the acetyl group forms hydrogen bonds with Arg120, while the aldehyde interacts with Tyr355 . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

  • Methodological Answer : Develop a QSAR model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Synthesize analogs (e.g., 3'-nitro or 4'-fluoro derivatives) and test against biological targets (e.g., cancer cell lines). Use ANOVA to correlate structural features with activity .

Q. What experimental designs mitigate challenges in achieving high purity during large-scale synthesis?

  • Methodological Answer : Implement continuous-flow chemistry to reduce byproduct formation. Monitor purity in real-time with in-line FTIR . For crystallization, use anti-solvent addition (e.g., water in DMSO) to enhance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.